Coomassie blue R-250

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

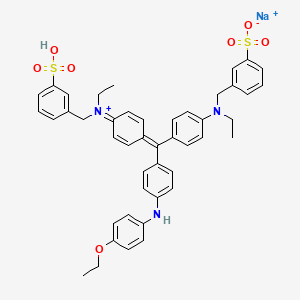

C45H45N3NaO7S2+ |

|---|---|

Molecular Weight |

827.0 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |

InChI |

InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54);/q;+1 |

InChI Key |

NKLPQNGYXWVELD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Coomassie Brilliant Blue R-250 Protein Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue (CBB) R-250 staining is a robust, widely-used, and cost-effective method for the visualization and quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE). As a member of the triphenylmethane (B1682552) dye family, CBB R-250 offers good sensitivity and a broad linear dynamic range, making it a staple technique in proteomics, protein characterization, and purity assessment.[1] Its compatibility with downstream applications, particularly mass spectrometry, further solidifies its essential role in the modern biochemistry and drug development laboratory.[1] This guide provides a detailed examination of the core physicochemical mechanisms underpinning CBB R-250 protein staining, presents key quantitative data, and outlines a standard experimental protocol for its successful implementation.

The Core Mechanism of Staining

The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent, multi-faceted process driven primarily by electrostatic forces and supplemented by weaker, secondary interactions.[2][3] This binding occurs in an acidic, alcoholic environment which is crucial for both fixing the proteins within the gel matrix and facilitating the dye-protein complex formation.

Physicochemical Interactions:

-

Ionic (Electrostatic) Interactions: This is the principal driving force of the staining reaction. CBB R-250 is an anionic dye, featuring negatively charged sulfonic acid (SO₃⁻) groups.[1] In the acidic staining solution (typically containing acetic acid), the basic amino acid residues on the proteins—primarily arginine, lysine, and histidine—become protonated, acquiring a net positive charge (e.g., -NH₃⁺).[2][4] The strong electrostatic attraction between the dye's negative sulfonic acid groups and these positive amine groups forms the basis of the stable dye-protein complex.[1]

-

Van der Waals Forces and Hydrophobic Interactions: Secondary, weaker forces also contribute to the stability of the complex. The three aromatic phenyl rings of the CBB R-250 molecule create hydrophobic regions that can interact with nonpolar amino acid residues within the protein structure.[2] These van der Waals attractions help to stabilize the overall binding.[1]

The Role of the Staining Solution:

The typical staining solution, a mixture of methanol (B129727) (or ethanol), acetic acid, and water, serves two critical functions:

-

Protein Fixation: The alcohol and acid denature the proteins, causing them to precipitate and become immobilized or "fixed" within the porous polyacrylamide gel matrix. This prevents the protein bands from diffusing or washing out during the staining and destaining steps.[5]

-

Facilitation of Binding: The acidic environment ensures that the target basic amino acids are positively charged, making them available for interaction with the anionic dye.

The Colorimetric Shift:

When free in an acidic solution, CBB R-250 has a reddish-brown color. Upon binding to a protein, the local environment of the dye molecule is altered, causing a conformational change that stabilizes its blue anionic form. This results in a distinct color change to a brilliant blue and a shift in the dye's maximum absorbance wavelength (λmax), allowing for clear visualization and subsequent quantification of the protein bands against a clear background after destaining.[2]

Quantitative Aspects of CBB R-250 Staining

CBB R-250 staining is widely used for the relative quantification of proteins because the amount of dye that binds to a protein is approximately proportional to the amount of protein present in the band.[2] However, it is important to note that binding efficiency can vary between different proteins due to variations in the content of basic amino acids.[6] For accurate quantification, a calibration curve using a known protein standard (like BSA) is recommended.

| Parameter | Value | Reference |

| Detection Limit | 8 - 10 ng/band | [7] |

| 50 - 200 ng/spot | [8] | |

| ~100 ng/band | [1][2] | |

| Linear Dynamic Range | Good, suitable for quantification | [1] |

| Absorption Max (λmax) of Free Dye | 555 nm (in 0.01M citrate, pH 3.0) | [4] |

| Absorption Max (λmax) of Bound Dye | 549 nm (in 0.01M citrate, pH 3.0) | [4] |

| ~585 nm (in ethanol) | [5] |

Standard Experimental Protocol

This section outlines a standard, reliable protocol for staining proteins in polyacrylamide gels using CBB R-250. Adherence to consistent incubation times and solution volumes is critical for reproducibility.

Solution Compositions

| Solution | Component | Concentration / Volume |

| Fixing / Destaining Solution | Methanol | 300 mL |

| Glacial Acetic Acid | 100 mL | |

| High-Purity Water | 600 mL | |

| Total Volume | 1 L | |

| Staining Solution | Coomassie Brilliant Blue R-250 | 1.0 g |

| Methanol | 400 mL | |

| Glacial Acetic Acid | 100 mL | |

| High-Purity Water | 500 mL | |

| Total Volume | 1 L | |

| Storage Solution | Glacial Acetic Acid | 70 mL |

| High-Purity Water | 930 mL | |

| Total Volume | 1 L |

Note: Solution compositions can vary slightly between protocols. The above is a widely-used formulation.[5][9][10] Always filter the staining solution before use to remove particulates.[10]

Experimental Steps

-

Post-Electrophoresis: After electrophoresis is complete, carefully remove the polyacrylamide gel from the glass plates.

-

Fixation: Place the gel in a clean container with an adequate volume of Fixing Solution to fully submerge it. Incubate for at least 15-30 minutes on a gentle orbital shaker.[9] This step removes SDS and other buffer components that can interfere with staining.

-

Staining: Decant the fixing solution and replace it with the Staining Solution. Incubate with gentle agitation for at least 1-3 hours at room temperature.[9] For faster staining, the solution and gel can be carefully heated in a microwave for 40-60 seconds until warm (do not boil).[10][11] This is followed by a 10-15 minute incubation with shaking.[10][11]

-

Destaining: Pour off the staining solution (it can often be reused). Briefly rinse the gel with water or Destaining Solution to remove excess surface stain.[10] Add fresh Destaining Solution and incubate with gentle agitation. Replace the destaining solution every 1-2 hours until the protein bands are clearly visible against a transparent background. To accelerate destaining, a piece of absorbent material like a Kimwipe can be placed in a corner of the container to soak up free dye.

-

Imaging and Storage: Once the desired background clarity is achieved, the gel can be imaged using a gel documentation system. For long-term storage, transfer the gel into the Storage Solution (e.g., 7% acetic acid).[5]

Conclusion

Coomassie Brilliant Blue R-250 staining remains a cornerstone of protein analysis due to its simplicity, reliability, and quantitative nature. The mechanism, centered on a strong electrostatic interaction between the anionic dye and protonated basic amino acids, is highly effective in a well-defined acidic-alcoholic medium. By understanding the core principles of the dye-protein interaction and adhering to standardized protocols, researchers can consistently achieve high-quality, reproducible results for the visualization and analysis of proteins, supporting a wide range of applications from basic research to advanced drug development.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. interchim.fr [interchim.fr]

- 3. The binding interaction of Coomassie blue with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]

- 5. ulab360.com [ulab360.com]

- 6. carlroth.com [carlroth.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. bioscience.fi [bioscience.fi]

- 9. frederick.cancer.gov [frederick.cancer.gov]

- 10. OUH - Protocols [ous-research.no]

- 11. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]

A Technical Guide to Coomassie Brilliant Blue Staining: History, Mechanism, and Protocols

Coomassie Brilliant Blue (CBB) staining is a cornerstone technique in biochemistry for the visualization of proteins following electrophoretic separation. Its enduring popularity stems from its simplicity, sensitivity, and compatibility with downstream analytical methods such as mass spectrometry. This guide provides an in-depth exploration of the history, chemical principles, and practical application of Coomassie Brilliant Blue staining for researchers, scientists, and professionals in drug development.

A Rich History: From Textile Dye to Laboratory Staple

The journey of Coomassie Brilliant Blue began not in a laboratory, but in the textile industry. The name "Coomassie" was trademarked in the late 19th century by the British dye manufacturer Levinstein Ltd.[1][2]. It was chosen as a marketing strategy, capitalizing on the name of the West African city of Kumasi (then known as Coomassie) in Ghana, which British forces had occupied during the Anglo-Ashanti Wars[2]. The blue triphenylmethane (B1682552) dyes themselves were first synthesized in 1913 by Max Weiler in Germany[1][3].

The transition of CBB from a textile dye to a biological stain was a pivotal moment for protein analysis. The key milestones in its development are:

-

1963: Fazekas de St. Groth and his colleagues first reported the use of Coomassie Brilliant Blue R-250 to visualize proteins separated by electrophoresis on cellulose (B213188) acetate (B1210297) sheets[1][3][4]. The protein bands were "fixed" with sulfosalicylic acid before being immersed in the dye solution[1].

-

1965: Two years later, Meyer and Lambert adapted the technique for the more common polyacrylamide gels[1][3]. Their method involved staining the entire gel and then removing the background dye ("destaining") to reveal the protein bands[1].

-

1976: Marion M. Bradford developed a rapid and sensitive method for protein quantification in solution using Coomassie Brilliant Blue G-250[3]. The "Bradford assay" relies on the spectral shift that occurs when the dye binds to proteins, a principle that remains widely used today[1][3][5].

-

Colloidal Staining: A significant advancement was the development of colloidal staining methods, primarily using the G-250 form. By using a colloidal suspension of the dye, the staining of the polyacrylamide gel matrix is minimized, often eliminating the need for a separate destaining step and improving sensitivity[1][6].

The Chemistry of Staining: How Coomassie Blue Binds to Proteins

Coomassie Brilliant Blue is an anionic, synthetic dye belonging to the triphenylmethane family[5]. The two most common variants used in biochemistry are CBB R-250 and CBB G-250. They are structurally similar, with CBB G-250 distinguished by the presence of two additional methyl groups[1][3][7]. The "R" in R-250 stands for a reddish tint in the blue, while the "G" in G-250 indicates a greenish tint[3][6].

The staining mechanism is a non-covalent, multi-faceted interaction between the dye and protein molecules:

-

Ionic Interactions: In an acidic staining solution, the dye's negatively charged sulfonic acid groups form strong electrostatic bonds with positively charged basic amino acid residues on the protein, primarily arginine, lysine, and histidine[5][7].

-

Hydrophobic Interactions: Van der Waals forces and hydrophobic interactions also play a crucial role, occurring between the non-polar aromatic regions of the dye and hydrophobic pockets within the protein structure[4][5].

The binding of the dye to the protein stabilizes its blue, anionic form, resulting in the characteristic intense blue color of the protein bands[3].

Color States of Coomassie Dye

The color of Coomassie Brilliant Blue G-250 is highly dependent on the pH and its binding state. The dye exists in three primary forms:

-

Cationic (Red): At a very low pH (below 0), the dye has a net positive charge and appears red, with an absorption maximum around 470 nm[3].

-

Neutral (Green): At a pH of approximately 1, the dye is neutral and has a green color, with an absorption maximum near 650 nm[3].

-

Anionic (Blue): Above pH 2, and when bound to protein, the dye is in its stable, blue anionic form, with a net negative charge and an absorption maximum around 595 nm[3][5].

This pH-dependent color shift is the fundamental principle behind the Bradford protein assay[5].

Quantitative and Comparative Data

The two forms of Coomassie dye, R-250 and G-250, offer different characteristics in terms of sensitivity and application.

| Parameter | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 | Reference(s) |

| Primary Application | Gel Staining (SDS-PAGE, IEF) | Protein Quantification (Bradford Assay), Colloidal Gel Staining | [6] |

| Common Name | "Reddish" Coomassie | "Greenish" or "Colloidal" Coomassie | [3][7] |

| Detection Limit (in gel) | As low as 0.1 µg (100 ng) | 50-200 ng | [8][9][10] |

| Absorption Max (Free Dye) | ~555 nm (in pH 3.0 buffer) | ~465-470 nm (red form, pH < 0.3); ~650 nm (green form, pH ~1.3) | [7] |

| Absorption Max (Protein-Bound) | ~549 nm | ~590-595 nm | [7] |

| Key Feature | High sensitivity, requires destaining | Faster staining, often requires no destaining (colloidal), used in solution assays | [6][9] |

Experimental Protocols

The following are detailed methodologies for standard Coomassie staining procedures.

Safety Precaution: Always wear gloves and work in a well-ventilated area or fume hood, as staining and destaining solutions contain methanol (B129727) and acetic acid, which are toxic and flammable[10].

Protocol 1: Classical Staining with Coomassie Brilliant Blue R-250

This is the most traditional method, involving staining the entire gel followed by a destaining step to clear the background.

Solutions Required:

-

Fixing Solution: 50% Methanol, 10% Glacial Acetic Acid, 40% Deionized Water.

-

Staining Solution (0.1% CBB R-250): 0.1 g Coomassie R-250, 50% Methanol, 10% Glacial Acetic Acid, 40% Deionized Water. To prepare 1 liter, dissolve 1 g of CBB R-250 in 500 mL of methanol, then add 100 mL of glacial acetic acid and 400 mL of deionized water. Stir for 2 hours and filter to remove any particulates[10][11].

-

Destaining Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water[11]. (Note: Some protocols use a lower methanol concentration, e.g., 30%[10]).

Methodology:

-

Fixation (Optional but Recommended): After electrophoresis, place the gel in a clean container with Fixing Solution. Agitate gently for 30-60 minutes. This step fixes the proteins in the gel, preventing them from diffusing.

-

Staining: Decant the fixing solution and add the Staining Solution, ensuring the gel is fully submerged. Agitate gently on a shaker for 2-4 hours at room temperature[11][12]. For thicker gels, a longer staining time may be required[10].

-

Destaining: Decant the staining solution (which can be saved and reused). Add Destaining Solution and agitate. Replace the destaining solution every few hours until the background of the gel is clear and the protein bands are sharply defined against a transparent background[11][12]. Placing a piece of laboratory wipe in the corner of the container can help absorb excess dye from the solution[10].

-

Storage: Once destained, the gel can be stored in deionized water or a 7% acetic acid solution.

Protocol 2: Colloidal Staining with Coomassie Brilliant Blue G-250

This method is generally faster and more sensitive, as the colloidal nature of the dye minimizes background staining, often eliminating the need for a separate destaining step.

Solutions Required:

-

Pre-incubation Solution: 5 mmol/L Hydrochloric Acid[11].

-

Colloidal Staining Solution: Many commercial formulations are available. A common lab preparation contains Phosphoric Acid, Ethanol (or Methanol), and Ammonium Sulfate[1]. For an improved method: 0.02% CBB G-250, 5% Aluminum Sulfate, 10% Ethanol, 2% Phosphoric Acid.

-

Wash/Destain Solution: 1 mmol/L Hydrochloric Acid[11] or simply deionized water[12].

Methodology:

-

Washing: After electrophoresis, immerse the gel in 5 mmol/L HCl solution and shake for 1 hour. Repeat this step once with fresh solution[11].

-

Staining: Discard the wash solution and add the Colloidal Staining Solution. Stain for 2-16 hours with continuous shaking[11]. The protein bands should become visible against a faint amber or clear background.

-

Washing/Destaining: Discard the staining solution. Wash the gel in 1 mmol/L HCl or deionized water for several hours, changing the solution 3-5 times, until the background is completely clear[11][12].

-

Storage: The gel can be photographed and stored in the final wash solution.

Visualizations: Structures, Workflows, and Mechanisms

The following diagrams illustrate the key chemical structures and processes involved in Coomassie Brilliant Blue staining.

Caption: Chemical structures of CBB R-250 and G-250, highlighting the two methyl groups on G-250.

Caption: Workflow for the classical Coomassie Brilliant Blue R-250 staining protocol.

References

- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]

- 2. Coomassie Blues- A Colonial Legacy(?) in Molecular Biology – Club SciWri [sciwri.club]

- 3. carlroth.com [carlroth.com]

- 4. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 5. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Coomassie Brilliant Blue R-250 Dye, 50 g - FAQs [thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. bioscience.fi [bioscience.fi]

- 11. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]

- 12. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]

Coomassie Brilliant Blue R-250: A Technical Guide to Dye Purity and its Critical Role in Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coomassie Brilliant Blue R-250 (CBB R-250) is an indispensable tool in protein biochemistry, widely utilized for the visualization and quantification of proteins in techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and protein assays. Despite its ubiquitous use, the purity of commercially available CBB R-250 can vary significantly between lots and manufacturers. This technical guide provides an in-depth analysis of CBB R-250 purity, its chemical characteristics, and the profound impact of impurities on experimental outcomes. Detailed experimental protocols for assessing dye purity and for standard protein analysis techniques are provided, alongside a discussion of the significance of using purified dye for achieving reproducible and reliable results in research and drug development.

Introduction to Coomassie Brilliant Blue R-250

Coomassie Brilliant Blue R-250 is a synthetic, anionic triphenylmethane (B1682552) dye.[1][2] Its utility in protein analysis stems from its ability to bind non-covalently to proteins, primarily through electrostatic interactions with basic amino acid residues (arginine, lysine, and histidine) and hydrophobic interactions.[1][3] The "R" in its name denotes a reddish tint to the blue color, and "250" was an early indicator of its purity grade.[1][2] CBB R-250 is structurally similar to the G-250 variant, differing by the absence of two methyl groups.[1] This seemingly minor structural difference results in distinct staining characteristics and applications.

The binding of CBB R-250 to proteins induces a spectral shift, with the absorption maximum of the dye-protein complex being different from that of the free dye. This property is the basis for its use in both qualitative gel staining and quantitative protein assays. In acidic methanol (B129727) or ethanol (B145695) solutions, the dye binds to proteins, forming intensely colored blue bands on a gel that can be visualized against a clear background after a destaining step.[4][5][6]

The Significance of Dye Purity

Commercially available CBB R-250 is often not a pure compound but rather a complex mixture of the primary dye and various colored and non-colored impurities.[7] These contaminants can arise during the synthesis and purification processes. The presence and concentration of these impurities can vary significantly from lot to lot, leading to undesirable variations in the reproducibility, precision, and specificity of protein staining.[7]

Impact of Impurities:

-

Variability in Staining Intensity: Impurities can compete with the primary dye for protein binding sites or interfere with the binding process, leading to inconsistent staining intensity between experiments and between different protein bands on the same gel. Some highly polar chromogenic impurities can act as "inhibitors" of protein staining.[7]

-

High Background Staining: Certain impurities may have a higher affinity for the polyacrylamide gel matrix, resulting in a darker background that can obscure faint protein bands and reduce the overall sensitivity of the detection method.

-

Inaccurate Protein Quantification: In quantitative applications like the Bradford assay or densitometric analysis of stained gels, impurities that absorb at or near the measurement wavelength can lead to erroneous protein concentration determination.

-

Altered Staining Specificity: Some impurities may exhibit different binding affinities for specific types of proteins, potentially leading to a misrepresentation of the relative abundance of proteins in a complex mixture. For instance, a specific component isolated from commercial CBB R-250 has been shown to stain certain proteins, like rubrophilin, a reddish color instead of the typical blue.[8]

Given these potential issues, the use of highly purified CBB R-250 is crucial for obtaining reliable and reproducible data, particularly in sensitive applications such as quantitative proteomics and in the quality control processes of drug development.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of Coomassie Brilliant Blue R-250 is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Brilliant Blue R | [9] |

| Synonyms | Acid Blue 83, C.I. 42660 | [9] |

| CAS Number | 6104-59-2 | [1] |

| Molecular Formula | C₄₅H₄₄N₃NaO₇S₂ | [1] |

| Molecular Weight | 825.97 g/mol | [1] |

| Appearance | Dark blue to purple crystalline powder | [9] |

| Solubility | Essentially insoluble in cold water; soluble in methanol and ethanol. | [1] |

| Absorption Maximum (λmax) in buffer (pH 7.0) | 554 - 563 nm | [9][10] |

| Extinction Coefficient (ε) at pH 7 | 43,000 M⁻¹cm⁻¹ | [1] |

Experimental Protocols

This section provides detailed methodologies for the purification of CBB R-250, assessment of its purity, and its application in protein analysis.

Purification of Commercial Coomassie Brilliant Blue R-250

A method for purifying commercial CBB R-250 using silica (B1680970) gel column chromatography has been described to yield a more homogenous dye preparation.[7]

Materials:

-

Commercial Coomassie Brilliant Blue R-250

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Organic solvents (e.g., mixtures of butanol, ethanol, and ammonium (B1175870) hydroxide)

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the chosen eluting solvent and pack it into a glass chromatography column.

-

Dissolve the commercial CBB R-250 in a minimal amount of the initial mobile phase.

-

Load the dye solution onto the top of the silica gel column.

-

Elute the column with a gradient of organic solvents. The separation of different colored components will be visible on the column.

-

Collect the fractions corresponding to the major blue dye band.

-

Analyze the purity of the collected fractions using Thin Layer Chromatography (see Protocol 4.2.2).

-

Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified CBB R-250 dye.

Purity Assessment of Coomassie Brilliant Blue R-250

This protocol allows for the determination of the concentration of a CBB R-250 solution.

Materials:

-

Coomassie Brilliant Blue R-250

-

Methanol

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of CBB R-250 in methanol of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution.

-

Measure the absorbance of each dilution at the absorption maximum of the dye (around 555 nm in methanol).

-

Plot a standard curve of absorbance versus concentration.

-

The concentration of an unknown CBB R-250 solution can be determined by measuring its absorbance and interpolating from the standard curve.

TLC is a rapid and effective method to assess the presence of colored impurities in a CBB R-250 sample.[7]

Materials:

-

TLC plates (silica gel coated)

-

CBB R-250 sample (dissolved in methanol)

-

Developing chamber

-

Mobile phase (e.g., a mixture of n-butanol, ethanol, and ammonium hydroxide)

Procedure:

-

Spot a small amount of the dissolved CBB R-250 sample onto the baseline of a TLC plate.

-

Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

-

Allow the solvent to ascend the plate until it nears the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry.

-

Visualize the separated spots. A pure sample should ideally show a single major blue spot, while impure samples will exhibit multiple colored spots at different Rf values.

SDS-PAGE Gel Staining with Coomassie Brilliant Blue R-250

This is a standard protocol for visualizing protein bands in a polyacrylamide gel.[5][6][11]

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining Solution: 0.1% (w/v) CBB R-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.

-

Destaining Solution: 10% (v/v) ethanol and 7.5% (v/v) acetic acid, or 40% (v/v) methanol and 10% (v/v) acetic acid.[11][12]

-

Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid.[11]

-

Orbital shaker

-

Staining container

Procedure:

-

(Optional) Fixing: After electrophoresis, immerse the gel in the fixing solution for at least 30 minutes to precipitate the proteins within the gel matrix.[11]

-

Staining: Remove the fixing solution and add the staining solution to completely cover the gel. Incubate for at least 1 hour with gentle agitation on an orbital shaker.[4][5] For faster staining, the solution can be heated in a microwave until it boils (approximately 1 minute) and then incubated for 10-15 minutes.[6][12]

-

Destaining: Decant the staining solution (it can be reused). Add the destaining solution and gently agitate. Replace the destaining solution every 1-2 hours until the background is clear and the protein bands are distinctly visible.[5][6] Adding a piece of foam or Kimwipes to the destaining solution can help absorb the excess dye and speed up the process.[6]

-

Storage: Once destained, the gel can be stored in deionized water or 7% acetic acid.

Visualizing Workflows and Mechanisms

SDS-PAGE and Coomassie Staining Workflow

The following diagram illustrates the key steps involved in separating proteins by SDS-PAGE and visualizing them with Coomassie Brilliant Blue R-250.

Mechanism of Coomassie R-250 Protein Binding

The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent process driven by a combination of electrostatic and hydrophobic forces.

Conclusion

References

- 1. interchim.fr [interchim.fr]

- 2. carlroth.com [carlroth.com]

- 3. cephamls.com [cephamls.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. frederick.cancer.gov [frederick.cancer.gov]

- 6. OUH - Protocols [ous-research.no]

- 7. Purification of commercial coomassie brilliant blue R-250 and characterization of the chromogenic fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of a component from commercial coomassie brilliant blue R-250 that stains rubrophilin and other proteins red on polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 考马斯亮蓝R250 (C.I.42660) for electrophoresis Trademark of Imperial Chemical Industries PLC | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]

- 12. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Spectral Properties of Coomassie Brilliant Blue R-250

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Coomassie Brilliant Blue R-250, a widely used triphenylmethane (B1682552) dye for the visualization and relative quantification of proteins in polyacrylamide gel electrophoresis (PAGE). The document details the dye's spectral characteristics, the mechanism of its interaction with proteins, and standardized experimental protocols.

Core Spectral Properties

Coomassie Brilliant Blue R-250 exhibits distinct spectral properties that are dependent on its molecular state, which is influenced by the surrounding pH and its association with proteins. The "R" in its name denotes a reddish tint to the blue color. The dye's ability to change color upon binding to proteins is the foundation of its utility in biochemical analysis.

The color of Coomassie dyes is a result of their different charged states. In highly acidic environments, the dye molecule is cationic. As the pH increases, it becomes neutral and then anionic. The formation of a complex with a protein stabilizes the anionic, blue form of the dye.

Mechanism of Protein Binding

The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent process, which is advantageous for downstream applications such as mass spectrometry as the protein is not chemically modified.[1] The binding is primarily driven by a combination of:

-

Ionic Interactions: The negatively charged sulfonic acid groups on the dye molecule form electrostatic bonds with the positively charged amine groups of basic amino acid residues, particularly arginine, lysine, and histidine.

-

Hydrophobic Interactions: Van der Waals forces contribute to the binding between the non-polar regions of the dye and hydrophobic pockets within the protein structure.

The binding of the dye to a protein is stoichiometric, making it suitable for the relative quantification of proteins when used in gel staining.[2]

Quantitative Data Summary

The following tables summarize the key spectral and physical properties of Coomassie Brilliant Blue R-250.

Table 1: Absorption Maxima of Coomassie Brilliant Blue R-250

| State of Dye | Solvent/Condition | Absorption Maximum (λmax) | Reference |

| Free Dye | 0.01 M Citrate Buffer (pH 3.0) | 555 nm | [3] |

| Protein-Bound Dye | In complex with protein | 549 nm | [3] |

| Protein-Bound Dye | General (protein complex) | 560 - 575 nm |

Table 2: Physicochemical Properties of Coomassie Brilliant Blue R-250

| Property | Value | Reference |

| Molecular Weight | 825.99 g/mol | |

| Detection Limit in Gels | As little as 0.1 µ g/band | [4] |

Experimental Protocols

The primary application of Coomassie Brilliant Blue R-250 is in the staining of proteins in polyacrylamide gels. Below are detailed protocols for standard and rapid staining procedures.

4.1. Standard Coomassie R-250 Staining Protocol

This method is highly sensitive and provides robust staining.

-

Reagents:

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) methanol (B129727) and 10% (v/v) acetic acid.[5]

-

Destaining Solution: 10% (v/v) ethanol (B145695) and 7.5% (v/v) acetic acid.[5]

-

Fixation Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.

-

-

Procedure:

-

(Optional) Pre-fixation: For improved sensitivity, the gel can be pre-fixed in the fixation solution for 30 minutes to overnight.[4]

-

Staining: Immerse the gel in the staining solution and agitate gently on an orbital shaker for 2-4 hours at room temperature.[4]

-

Destaining: Decant the staining solution and add the destaining solution. Agitate the gel in the destaining solution. Change the destaining solution every 1-2 hours until the protein bands are clearly visible against a clear background.[4]

-

Storage: The destained gel can be stored in deionized water or 7% acetic acid.

-

4.2. Rapid Coomassie R-250 Staining Protocol

This method is faster but may be slightly less sensitive than the standard protocol.

-

Reagents:

-

Fixation Solution: 25% (v/v) isopropanol, 10% (v/v) acetic acid in deionized water.

-

Staining Solution: 0.006% (w/v) Coomassie Brilliant Blue R-250 in 10% (v/v) acetic acid.

-

Destaining Solution: 10% (v/v) acetic acid.

-

-

Procedure:

-

Fixation: Immerse the gel in the fixation solution for 30-60 minutes.

-

Staining: Transfer the gel to the staining solution. Protein bands will start to appear within 30 minutes. Continue staining until the desired band intensity is achieved.

-

Destaining: Transfer the gel to the destaining solution for at least 2 hours to clear the background.

-

Storage: Store the gel in 7% acetic acid.

-

Visualizations

Diagram 1: Principle of Spectral Shift upon Protein Binding

Caption: Spectral shift of Coomassie R-250 upon binding to protein.

Diagram 2: Standard Experimental Workflow for Gel Staining

Caption: Workflow for Coomassie R-250 protein gel staining.

References

- 1. A linear regression method for the study of the Coomassie brilliant blue protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioscience.fi [bioscience.fi]

- 3. bio-rad.com [bio-rad.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Mechanism studies of coomassie blue and silver staining of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Coomassie Brilliant Blue R-250 with Basic Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coomassie Brilliant Blue R-250 (CBB R-250) is a triphenylmethane (B1682552) dye widely utilized in biochemical applications for the visualization and quantification of proteins. Its utility is fundamentally based on its preferential binding to proteins, an interaction primarily driven by the presence of basic and aromatic amino acid residues. This technical guide provides an in-depth exploration of the core interaction between CBB R-250 and basic amino acids—arginine, lysine (B10760008), and histidine. It details the chemical basis of this binding, presents available quantitative data, outlines relevant experimental protocols for its study, and provides visual representations of the key processes and concepts to facilitate a comprehensive understanding for researchers and professionals in the life sciences.

Chemical Basis of Interaction

The binding of Coomassie Brilliant Blue R-250 to proteins is a non-covalent process governed by a combination of electrostatic and hydrophobic interactions.[1] Under the acidic conditions typically used for staining, the dye molecule exists in a cationic or neutral state, which facilitates its interaction with proteins.[2]

-

Electrostatic Interactions: The primary driving force for the binding of CBB R-250 to proteins is the electrostatic attraction between the negatively charged sulfonic acid groups of the dye and the positively charged side chains of basic amino acids.[3] In an acidic environment (e.g., staining solutions with acetic or phosphoric acid), the side chains of arginine, lysine, and histidine are protonated, carrying a net positive charge. This positive charge strongly attracts the anionic dye molecules.[3] The number of dye molecules that bind to a protein is roughly proportional to the number of positive charges on that protein.[4]

-

Hydrophobic and van der Waals Forces: In addition to the primary electrostatic interactions, hydrophobic and van der Waals forces play a significant role in stabilizing the protein-dye complex.[5][6] The triphenylmethane structure of CBB R-250 is largely nonpolar and can interact with hydrophobic pockets on the protein surface, which may be formed by various amino acid residues, including the aliphatic portions of basic amino acid side chains.[5][6] Aromatic amino acids, such as tyrosine, tryptophan, and phenylalanine, also contribute to this hydrophobic interaction.[7]

The binding of the dye to the protein stabilizes its blue anionic form, leading to the characteristic color change from a reddish-brown to a brilliant blue, with an absorption maximum shifting to approximately 595 nm.[3] This spectral shift is the basis for the widely used Bradford protein assay, which typically employs the G-250 variant of the dye.[7]

Quantitative Analysis of Binding

While the qualitative aspects of CBB R-250 binding are well-established, precise quantitative data for the interaction with individual basic amino acids remain relatively sparse in the literature. However, studies on proteins and poly-amino acids provide valuable insights into the stoichiometry of this interaction.

| Analyte | Method | Key Finding | Reference |

| Various Proteins | Scatchard Analysis | Approximately 1.5-3 molecules of Coomassie R-250 bind per positive charge on the protein. | [4] |

| Poly-L-lysine | Scatchard Analysis | 3.6 molecules of Coomassie R-250 bind per lysine residue. | [8] |

| Histone H1 and Polylysine (B1216035) | Spectrophotometry | The binding of Coomassie G-250 is sensitive to the concentration of phosphoric acid and the presence of nonionic detergents. | [9] |

It is important to note that these values represent the stoichiometry of binding under specific experimental conditions and may vary depending on factors such as pH, ionic strength, and the presence of interfering substances.

Experimental Protocols

The investigation of CBB R-250's interaction with basic amino acids can be approached through several well-established experimental techniques.

Coomassie Blue Staining of Proteins in Polyacrylamide Gels

This is a standard method for the visualization of proteins following electrophoresis. The protocol relies on the differential binding of the dye to the proteins over the gel matrix.

Reagents:

-

Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid, 50% (v/v) Deionized Water.

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid.

-

Destaining Solution: 10% (v/v) Methanol, 10% (v/v) Acetic Acid, 80% (v/v) Deionized Water.

Procedure:

-

Fixation: After electrophoresis, immerse the polyacrylamide gel in the Fixing Solution for at least 1 hour. This step fixes the proteins in the gel, preventing their diffusion.

-

Staining: Replace the Fixing Solution with the Staining Solution and incubate with gentle agitation for 2-4 hours at room temperature.

-

Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.

Spectrophotometric Determination of Binding (Bradford Assay Principle)

While the Bradford assay typically uses CBB G-250 for protein quantification, the same principle of a spectral shift upon binding can be adapted to study the interaction of CBB R-250 with basic amino acids or poly-amino acids.

Reagents:

-

Coomassie R-250 Reagent: Dissolve 100 mg of Coomassie Brilliant Blue R-250 in 50 mL of 95% ethanol. Add 100 mL of 85% (w/v) phosphoric acid and dilute to 1 liter with deionized water. Filter the solution to remove any precipitate.

-

Basic Amino Acid/Poly-amino Acid Stock Solutions: Prepare stock solutions of arginine, lysine, histidine, poly-L-lysine, or poly-L-arginine of known concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the amino acid or poly-amino acid stock solution.

-

Reaction: To a fixed volume of the Coomassie R-250 Reagent, add a small volume of each dilution of the standard. Also, prepare a blank containing only the buffer.

-

Incubation: Incubate the mixtures at room temperature for 5-10 minutes.

-

Measurement: Measure the absorbance of each sample at 595 nm using a spectrophotometer, zeroing the instrument with the blank.

-

Analysis: Plot the absorbance at 595 nm versus the concentration of the amino acid or poly-amino acid. The resulting curve can be used to determine the sensitivity of the dye to each basic amino acid and, with more advanced analysis (e.g., Scatchard plot), to estimate binding stoichiometry.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Conceptual Workflow:

-

Sample Preparation: A solution of the basic amino acid (or poly-amino acid) is placed in the sample cell of the calorimeter. A solution of CBB R-250 is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: Small aliquots of the CBB R-250 solution are injected into the sample cell containing the amino acid solution.

-

Heat Measurement: The heat released or absorbed during the binding interaction is measured after each injection.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of dye to amino acid. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Visualizations

Diagrams

Caption: Interaction of CBB R-250 with a basic amino acid.

Caption: Workflow for spectrophotometric binding analysis.

Caption: Driving forces of CBB R-250 protein binding.

Conclusion

The interaction between Coomassie Brilliant Blue R-250 and basic amino acids is a cornerstone of many protein analysis techniques. This interaction is multifaceted, involving a primary electrostatic attraction between the dye's sulfonic acid groups and the protonated side chains of arginine, lysine, and histidine, which is further stabilized by hydrophobic and van der Waals forces. While quantitative data on the precise binding affinities with individual amino acids are not extensively documented, studies using poly-amino acids and various proteins indicate a binding stoichiometry of approximately 1.5 to 3.6 dye molecules per positive charge. The experimental protocols provided herein offer robust methods for both the qualitative visualization and the quantitative investigation of these fundamental biochemical interactions. A thorough understanding of these principles is essential for the accurate interpretation of data from Coomassie-based protein assays and for the potential development of novel applications in protein science and drug development.

References

- 1. carlroth.com [carlroth.com]

- 2. interchim.fr [interchim.fr]

- 3. cephamls.com [cephamls.com]

- 4. Why does Coomassie Brilliant Blue R interact differently with different proteins? A partial answer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. weizmann.ac.il [weizmann.ac.il]

- 9. Factors affecting the assay of histone H1 and polylysine by binding of Coomassie blue G - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Covalent Binding Mechanism of Coomassie Brilliant Blue R-250 with Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coomassie Brilliant Blue R-250 is a synthetic, anionic triphenylmethane (B1682552) dye widely employed in biochemical applications for the visualization and quantification of proteins. Its utility stems from its ability to form stable, non-covalent complexes with proteins, resulting in a distinct color change that can be easily measured. This technical guide provides an in-depth exploration of the non-covalent binding mechanism of Coomassie R-250 with proteins, detailing the underlying intermolecular forces, quantitative binding parameters, and the experimental protocols used to elucidate these interactions.

The Core Binding Mechanism: A Multi-faceted Interaction

The binding of Coomassie Brilliant Blue R-250 to proteins is a rapid and reversible process driven by a combination of non-covalent interactions. Under the acidic conditions typically used for staining, the dye exists predominantly in its anionic form, with its sulfonic acid groups deprotonated. This state is crucial for the initial and most significant interaction with proteins.

1. Electrostatic Interactions: The primary driving force for the binding is the electrostatic attraction between the negatively charged sulfonic acid groups (-SO₃⁻) of the Coomassie R-250 molecule and positively charged amino acid residues on the protein surface.[1][2] The basic amino acids, namely arginine, lysine, and histidine , which possess protonated side chains at acidic pH, are the principal sites of interaction.[1][2]

2. Van der Waals Forces: In addition to electrostatic interactions, van der Waals forces contribute to the stability of the protein-dye complex.[2] These short-range attractive forces arise from temporary fluctuations in electron density and become significant once the dye molecule is in close proximity to the protein surface.

3. Hydrophobic Interactions: Although Coomassie R-250 is a charged molecule, its triphenylmethane structure contains aromatic rings that can participate in hydrophobic interactions with nonpolar regions of the protein. These interactions are thought to further stabilize the binding.

The binding of the dye to the protein stabilizes its blue anionic form, leading to a shift in its maximum absorbance to approximately 595 nm. This spectral shift is the basis for the widely used Bradford protein assay.

Quantitative Analysis of the Binding Interaction

The interaction between Coomassie R-250 and proteins can be characterized by several quantitative parameters, including binding affinity (Kd or Ka), stoichiometry (n), and thermodynamic parameters (ΔG, ΔH, and ΔS). While comprehensive data for a wide range of proteins with Coomassie R-250 is not extensively available in the literature, some key findings provide valuable insights.

Binding Affinity and Stoichiometry

Scatchard analysis has been employed to investigate the stoichiometry of Coomassie R-250 binding to proteins. These studies have revealed that the number of dye molecules bound to a protein is approximately proportional to the number of positive charges on the protein, with a ratio of about 1.5 to 3 dye molecules per positive charge.[3]

More specific quantitative data has been reported for the interaction of Coomassie Brilliant Blue with certain proteins, as summarized in the table below. It is important to note that some studies do not differentiate between the R-250 and G-250 variants of the dye in solution-based assays, where G-250 is more commonly used.

| Protein | Method | Binding Affinity (K_a) | Stoichiometry (n) | Reference |

| Bovine Serum Albumin (BSA) | Spectrophotometric Titration | ~8.4 x 10⁵ M⁻¹ | 1-2 | |

| Hen Egg White Lysozyme (HEWL) | Fluorescence Quenching | - | 1:2 (protein:dye) | [1] |

Table 1: Quantitative Binding Parameters of Coomassie Brilliant Blue with Proteins.

Thermodynamic Parameters

The thermodynamic parameters of the binding interaction provide insights into the nature of the forces driving the complex formation. A study on the interaction of Coomassie Brilliant Blue with Hen Egg White Lysozyme (HEWL) revealed the following thermodynamic characteristics:

| Protein | ΔG | ΔH | ΔS | Interpretation | Reference |

| Hen Egg White Lysozyme (HEWL) | Becomes more negative with increasing temperature | Positive | Positive | The interaction is endothermic and entropy-driven, suggesting that hydrophobic interactions and the release of ordered water molecules play a significant role. The spontaneity of the reaction increases with temperature. | [1] |

Table 2: Thermodynamic Parameters of Coomassie Brilliant Blue Binding to Hen Egg White Lysozyme.

Experimental Protocols

The characterization of the Coomassie R-250-protein binding mechanism relies on several key experimental techniques. Detailed protocols for some of these methods are provided below.

Spectrophotometric Titration for Determination of Binding Constant

This method is used to determine the binding affinity and stoichiometry of the dye-protein interaction by monitoring the change in absorbance upon titration.

Materials:

-

Coomassie Brilliant Blue R-250 stock solution (e.g., 1 mM in a suitable buffer)

-

Protein stock solution of known concentration (e.g., Bovine Serum Albumin, 1 mg/mL)

-

Acidic buffer (e.g., 0.01 M Glycine-HCl, pH 2.0)

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions with a fixed concentration of Coomassie R-250 and varying concentrations of the protein in the acidic buffer.

-

Allow the solutions to equilibrate for a set period (e.g., 10 minutes) at a constant temperature.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the bound dye (typically around 595 nm).

-

Correct the absorbance readings for any background absorbance from the protein and the free dye.

-

Plot the change in absorbance as a function of the protein concentration.

-

Analyze the data using a suitable binding model, such as the Scatchard plot or a non-linear regression fit to a binding isotherm, to determine the binding constant (Ka) and the number of binding sites (n).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with the binding event, allowing for the determination of all thermodynamic parameters in a single experiment.

Materials:

-

Isothermal Titration Calorimeter

-

Coomassie Brilliant Blue R-250 solution (in degassed acidic buffer)

-

Protein solution of known concentration (in the same degassed acidic buffer)

-

Degassed acidic buffer

Procedure:

-

Thoroughly clean and rinse the sample cell and the injection syringe of the ITC instrument.

-

Load the protein solution into the sample cell and the Coomassie R-250 solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

Perform a series of small, sequential injections of the Coomassie R-250 solution into the protein solution while monitoring the heat change.

-

As a control, perform an identical titration of the Coomassie R-250 solution into the buffer alone to account for the heat of dilution.

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Integrate the heat change peaks to obtain the enthalpy change (ΔH) for each injection.

-

Plot the enthalpy change per mole of injectant against the molar ratio of dye to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Coomassie R-250 Staining of Proteins in Polyacrylamide Gels

This is a standard method for visualizing proteins separated by SDS-PAGE.

Materials:

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) acetic acid in distilled water.

-

Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in distilled water.

-

Polyacrylamide gel containing separated proteins.

-

Shaking platform.

Procedure:

-

After electrophoresis, place the gel in a clean container.

-

Add enough Staining Solution to completely submerge the gel.

-

Incubate the gel on a shaking platform for 1-2 hours at room temperature.

-

Remove the Staining Solution.

-

Add Destaining Solution and incubate on a shaking platform.

-

Change the Destaining Solution periodically until the protein bands are clearly visible against a clear background.

Visualizations of Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the binding mechanism and experimental workflows.

Caption: Primary non-covalent interactions between Coomassie R-250 and a protein surface.

Caption: Experimental workflow for spectrophotometric titration.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The non-covalent binding of Coomassie Brilliant Blue R-250 to proteins is a complex interplay of electrostatic, van der Waals, and hydrophobic forces. While the interaction is qualitatively well-understood, comprehensive quantitative data across a wide range of proteins remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the intricacies of this fundamental biochemical interaction, which is essential for the accurate application of Coomassie-based protein analysis techniques in research and development.

References

The Dual Forces of Attraction: A Technical Guide to the Role of Van der Waals Forces in Coomassie R-250 Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coomassie Brilliant Blue R-250 has been a cornerstone of protein visualization in biochemical laboratories for decades. Its efficacy lies in a nuanced interplay of intermolecular forces that govern its binding to proteins. This technical guide delves into the core mechanism of Coomassie R-250 staining, with a particular focus on the often-understated yet critical role of van der Waals forces. While electrostatic interactions provide the initial attraction, it is the cumulative effect of van der Waals forces that contributes significantly to the stability and specificity of the protein-dye complex. This document provides an in-depth analysis of the binding mechanism, quantitative data on protein-dye interactions, detailed experimental protocols, and visual representations of the key processes to offer a comprehensive resource for researchers in the field.

The Molecular Mechanism of Coomassie R-250 Staining

The interaction between Coomassie Brilliant Blue R-250 and proteins is a non-covalent process driven by a combination of two primary forces: electrostatic interactions and van der Waals forces.[1]

1.1. The Primary Driver: Electrostatic Interactions

In the acidic environment of the staining solution (typically containing methanol (B129727) and acetic acid), the sulfonic acid groups on the Coomassie R-250 dye are deprotonated, rendering the dye molecule anionic (negatively charged).[2] Concurrently, the acidic conditions lead to the protonation of basic amino acid residues on the protein, primarily arginine, lysine, and histidine, resulting in a net positive charge.[3] This difference in charge creates a strong electrostatic attraction, drawing the dye molecules to the protein.[4]

1.2. The Stabilizing Force: Van der Waals Interactions

While electrostatic interactions provide the initial and primary binding force, van der Waals forces play a crucial role in stabilizing the protein-dye complex. Van der Waals forces are a set of weaker, short-range intermolecular forces that include:

-

Dipole-dipole interactions: Occur between polar molecules.

-

Dipole-induced dipole interactions: Occur when a polar molecule induces a temporary dipole in a nonpolar molecule.

-

London dispersion forces: Temporary attractive forces that result from the random movement of electrons in all atoms and molecules.

The large, planar, and aromatic structure of the Coomassie R-250 molecule provides a significant surface area for these interactions to occur with the nonpolar regions of the protein.[1] These hydrophobic interactions are a key component of the overall binding energy.

The staining solution's composition, particularly the presence of methanol, also influences these hydrophobic interactions. Methanol can disrupt the hydration shell around the protein, potentially exposing more hydrophobic regions and facilitating their interaction with the dye.[5][6]

Quantitative Analysis of Protein-Dye Binding

Quantifying the binding of Coomassie R-250 to proteins provides valuable insights into the staining mechanism. While comprehensive thermodynamic data for R-250 is not as readily available as for its counterpart, G-250, studies have provided key quantitative parameters.

A pivotal study by Tal et al. (1985) utilized Scatchard analysis to investigate the binding of Coomassie Brilliant Blue R-250 to various proteins. Their findings revealed a direct correlation between the number of dye molecules bound and the number of positive charges on the protein. This provides a quantitative measure of the electrostatic component of the interaction.

| Protein | Number of Positive Charges | Moles of Coomassie R-250 Bound per Mole of Protein | Moles of Dye per Positive Charge |

| Lysozyme | 19 | 38 | 2.0 |

| Ribonuclease A | 19 | 35 | 1.8 |

| Chymotrypsinogen A | 17 | 31 | 1.8 |

| Trypsinogen | 16 | 24 | 1.5 |

| Bovine Serum Albumin | 98 | 147 | 1.5 |

| Ovalbumin | 51 | 92 | 1.8 |

Data adapted from Tal, M., Silberstein, A., & Nusser, E. (1985). Why does Coomassie Brilliant Blue R interact differently with different proteins? A partial answer. Journal of Biological Chemistry, 260(18), 9976-9980.

While specific thermodynamic data for Coomassie R-250 is limited, studies on the closely related Coomassie G-250 provide valuable insights into the energetic contributions of the binding process. For the interaction of Coomassie Brilliant Blue G-250 with human serum albumin, thermodynamic parameters have been determined, revealing that the binding is mainly enthalpy-driven, with both van der Waals forces and hydrogen bonding playing major roles in stabilizing the complex.[7] It is reasonable to infer that a similar thermodynamic profile, with a significant contribution from non-electrostatic forces, governs the binding of Coomassie R-250.

Experimental Protocols

3.1. Standard Coomassie R-250 Staining Protocol for Polyacrylamide Gels

This protocol provides a standard method for visualizing proteins in polyacrylamide gels.

Materials:

-

Fixing Solution: 40% methanol, 10% glacial acetic acid, 50% deionized water

-

Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% glacial acetic acid

-

Destaining Solution: 10% methanol, 7.5% glacial acetic acid, 82.5% deionized water

Procedure:

-

Fixation: After electrophoresis, immerse the gel in the Fixing Solution for at least 1 hour at room temperature with gentle agitation. This step fixes the proteins in the gel, preventing their diffusion.

-

Staining: Decant the fixing solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.[6]

-

Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate the gel at room temperature. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[8]

-

Storage: The destained gel can be stored in deionized water or 7% acetic acid.

3.2. Spectrophotometric Determination of Protein-Dye Binding

This protocol outlines a general method for quantifying the interaction between a protein and Coomassie R-250 in solution, adapted from principles of the Bradford assay.

Materials:

-

Protein solution of known concentration (e.g., Bovine Serum Albumin - BSA)

-

Coomassie Brilliant Blue R-250 solution in an appropriate buffer (e.g., 0.01M citrate (B86180) buffer, pH 3.0)

-

Spectrophotometer

Procedure:

-

Prepare a series of protein dilutions: Create a range of protein concentrations from a stock solution.

-

Incubate with dye: Mix a constant volume of the Coomassie R-250 solution with each protein dilution. Include a blank sample with buffer only.

-

Equilibrate: Allow the mixtures to incubate at room temperature for a set period (e.g., 10 minutes) to reach binding equilibrium.[9]

-

Measure Absorbance: Measure the absorbance of each sample at the wavelength of maximum absorbance for the protein-dye complex (typically around 595 nm).[5]

-

Data Analysis: Plot the absorbance values against the protein concentration to generate a binding curve. From this data, binding parameters such as the binding constant (Ka) can be determined using methods like the Scatchard plot.[10]

Visualizing the Process: Diagrams

The following diagrams illustrate the key molecular interactions and experimental workflows involved in Coomassie R-250 staining.

Conclusion

The staining of proteins with Coomassie Brilliant Blue R-250 is a complex process that relies on a synergistic interplay of electrostatic and van der Waals forces. While the initial attraction is driven by the electrostatic interaction between the anionic dye and cationic amino acid residues, the stability and specificity of the binding are significantly enhanced by van der Waals forces, particularly hydrophobic interactions between the dye's aromatic structure and nonpolar regions of the protein. Understanding this dual-force mechanism is paramount for optimizing staining protocols and for the accurate interpretation of protein analysis results. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals, enabling them to leverage this ubiquitous technique with greater precision and insight.

References

- 1. How Does Coomassie Blue Stain Proteins in Gels? [synapse.patsnap.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. The binding interaction of Coomassie blue with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coomassie Brilliant Blue Induces Coiled-Coil Aggregation in Lysozyme at pH 7.4 by Hydrophobic and Electrostatic Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of proteins bound to polyvinylidene difluoride membranes by elution of coomassie brilliant blue R-250 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. frederick.cancer.gov [frederick.cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

Visualizing Proteins in Polyacrylamide Gels: A Technical Guide to Coomassie Brilliant Blue R-250

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Coomassie Brilliant Blue R-250, a widely used dye for the visualization of proteins in polyacrylamide gels. We will delve into the core principles of the staining mechanism, provide detailed experimental protocols, and present quantitative data to enable researchers to optimize their protein analysis workflows.

Introduction to Coomassie Brilliant Blue R-250

Coomassie Brilliant Blue R-250 is a triphenylmethane (B1682552) dye that has been a mainstay in protein biochemistry for decades. Its popularity stems from its simplicity, affordability, and relatively good sensitivity for detecting proteins separated by polyacrylamide gel electrophoresis (PAGE). The "R" in R-250 stands for "Reddish" tint, distinguishing it from the "G-250" (Greenish) colloidal form. When dissolved in an acidic-alcoholic solution, the dye binds non-covalently to proteins, resulting in a distinct blue color against a clear background after a destaining step.

The mechanism of staining involves both ionic and hydrophobic interactions. In an acidic environment, the Coomassie dye donates a proton to the basic amino acid residues (primarily arginine, lysine, and histidine) in the protein, leading to a negatively charged dye molecule that forms an electrostatic interaction with the now positively charged protein. Additionally, the non-polar regions of the dye interact with hydrophobic pockets of the protein.

Experimental Protocols

Accurate and reproducible protein visualization is critical for downstream applications. Below are detailed protocols for standard, rapid, and reversible Coomassie R-250 staining.

Standard Staining Protocol

This is the most common method, offering a good balance between sensitivity and time.

Methodology:

-

Fixation: After electrophoresis, immerse the gel in a fixing solution to precipitate the proteins within the gel matrix. This prevents protein diffusion.

-

Staining: Transfer the fixed gel to the Coomassie staining solution and agitate gently.

-

Destaining: Move the stained gel to a destaining solution to remove the unbound dye from the gel background, revealing the protein bands.

Solutions:

-

Fixing Solution: 50% methanol, 10% acetic acid, 40% distilled water.

-

Staining Solution: 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid.

-

Destaining Solution: 40% methanol, 10% acetic acid, 50% distilled water.

Rapid Staining Protocol

For quicker results, this modified protocol can be employed, although it may result in slightly higher background staining.

Methodology:

-

Staining: Directly immerse the gel in the rapid staining solution after electrophoresis. Fixation and staining occur simultaneously.

-

Destaining: Briefly wash the gel with distilled water and then proceed with the destaining solution.

Solutions:

-

Rapid Staining Solution: 0.25% Coomassie Brilliant Blue R-250, 45% methanol, 10% acetic acid.

-

Destaining Solution: 25% methanol, 7.5% acetic acid.

Reversible (Ionic) Staining Protocol

This method is useful when the protein needs to be recovered from the gel for further analysis, such as mass spectrometry. The dye is removed from the protein under basic conditions.

Methodology:

-

Washing: Wash the gel with distilled water to remove electrophoresis buffers.

-

Staining: Immerse the gel in the reversible staining solution.

-

Destaining: Destain with the appropriate solution to visualize bands.

-

Elution: To recover the protein, incubate the excised protein band in an elution buffer.

Solutions:

-

Reversible Staining Solution: 0.2% Coomassie Brilliant Blue R-250 in 40% methanol.

-

Destaining Solution: 30% methanol.

-

Elution Buffer: 50 mM Tris-HCl, pH 8.8, 0.1% SDS, 1 mM DTT.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different Coomassie R-250 staining protocols.

Table 1: Staining and Destaining Parameters

| Parameter | Standard Protocol | Rapid Protocol | Reversible Protocol |

| Fixation Time | 30 - 60 minutes | Not required | Not required |

| Staining Time | 2 - 4 hours | 15 - 30 minutes | 1 - 2 hours |

| Destaining Time | 4 - 12 hours | 1 - 2 hours | 30 - 60 minutes |

| Detection Limit | ~100 ng | ~200 ng | ~150 ng |

Table 2: Solution Compositions

| Solution | Component | Standard Protocol | Rapid Protocol | Reversible Protocol |

| Staining | Coomassie R-250 | 0.1% (w/v) | 0.25% (w/v) | 0.2% (w/v) |

| Methanol | 50% (v/v) | 45% (v/v) | 40% (v/v) | |

| Acetic Acid | 10% (v/v) | 10% (v/v) | - | |

| Destaining | Methanol | 40% (v/v) | 25% (v/v) | 30% (v/v) |

| Acetic Acid | 10% (v/v) | 7.5% (v/v) | - |

Visualizing Workflows and Concepts

The following diagrams illustrate the experimental workflows and the underlying principles of Coomassie R-250 staining.

Caption: Workflow for the standard Coomassie R-250 staining protocol.

Caption: Logical relationship between different Coomassie R-250 staining methods.

Caption: Simplified representation of the protein-dye interaction mechanism.

Conclusion

Coomassie Brilliant Blue R-250 remains a valuable and accessible tool for protein visualization in polyacrylamide gels. Understanding the principles behind the different staining protocols allows researchers to select the most appropriate method for their specific experimental needs, whether it be for routine protein detection, rapid screening, or downstream analysis requiring protein recovery. The data and protocols presented in this guide serve as a comprehensive resource for optimizing protein analysis in a research and drug development setting.

Methodological & Application

Application Notes and Protocols for Coomassie Blue R-250 Staining of SDS-PAGE Gels

Introduction

Coomassie Brilliant Blue R-250 is an anionic dye widely utilized for the visualization of proteins separated by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).[1][2] The staining mechanism primarily involves non-covalent, ionic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged basic amino acid residues (such as arginine, lysine, and histidine) within the proteins.[3][4][5] Van der Waals forces and hydrophobic interactions also contribute to the binding.[2][6] This straightforward and cost-effective method allows for the detection and relative quantification of proteins, appearing as distinct blue bands against a clear background after a destaining process.[1][7] The detection sensitivity for this method is typically in the range of 50 to 200 ng of protein per band.[1]

This document provides a detailed standard protocol for Coomassie Brilliant Blue R-250 staining, along with variations in solution compositions and incubation times to accommodate different experimental needs and gel thicknesses.

Experimental Protocols

Materials and Equipment

-

Staining trays (glass or plastic)

-

Orbital shaker or rocker

-

Personal protective equipment (gloves, lab coat, safety glasses)

-

Coomassie Brilliant Blue R-250 dye

-

Glacial Acetic Acid

-

High-purity water (e.g., Milli-Q or deionized)

-

Polyacrylamide gel post-electrophoresis

Solution Preparation

The composition of staining and destaining solutions can vary. The following table summarizes common formulations. It is crucial to prepare these solutions in a fume hood due to the volatility of methanol and acetic acid.

| Solution | Component | Concentration/Amount | Purpose | Reference |

| Staining Solution | Coomassie Brilliant Blue R-250 | 0.1% - 0.25% (w/v) | Binds to proteins | [1][3][8][9] |

| Methanol | 30% - 50% (v/v) | Fixes proteins and aids in dye solubility | [1][7][8][10] | |

| Glacial Acetic Acid | 5% - 10% (v/v) | Creates an acidic environment for protein-dye interaction | [1][7][8][10] | |

| Water | To final volume | Solvent | [1][7][8][10] | |

| Destaining Solution | Methanol | 10% - 50% (v/v) | Removes unbound dye from the gel matrix | [3][7][8][10] |

| Glacial Acetic Acid | 5% - 10% (v/v) | Facilitates dye removal and maintains protein fixation | [3][7][8][10] | |

| Water | To final volume | Solvent | [3][7][8][10] | |

| Fixing Solution (Optional) | Methanol/Ethanol | 30% - 50% (v/v) | Precipitates proteins within the gel to prevent diffusion | [7][10][11] |

| Glacial Acetic Acid | 10% (v/v) | Aids in protein fixation | [7][10][11] | |

| Water | To final volume | Solvent | [7][10][11] | |

| Gel Storage Solution | Acetic Acid | 5% - 7% (v/v) | Prevents microbial growth and maintains gel integrity | [3][11] |

| Water | To final volume | Solvent | [3][11] |

Standard Staining Protocol

This protocol is a general guideline. Incubation times may need to be adjusted based on the thickness and percentage of the polyacrylamide gel.

-

Gel Fixation (Optional but Recommended): After electrophoresis, carefully remove the gel from the cassette. To prevent smaller proteins from diffusing out, place the gel in a staining tray with a sufficient volume of Fixing Solution to fully submerge it. Incubate for at least 5-30 minutes with gentle agitation on an orbital shaker.[3][7] This step also begins to remove SDS, which can interfere with staining.

-

Staining: Decant the fixing solution. Add enough Coomassie Staining Solution to cover the gel. Incubate with gentle agitation for at least 1 to 3 hours at room temperature.[7][12] For thicker gels or higher sensitivity, staining can be extended overnight. Some rapid protocols utilize microwave heating for about 1 minute to accelerate the staining process, followed by a 15-minute incubation.[8][9]

-

Destaining: Pour off the staining solution, which can often be filtered and reused.[7] Briefly rinse the gel with deionized water or used destaining solution to remove excess surface stain.[8][9] Add a generous volume of Destaining Solution and incubate with gentle agitation. The destaining process can take several hours to overnight.[10]

-

Monitoring and Completion: Periodically change the destaining solution with a fresh batch to expedite the removal of background color.[7] The process is complete when the protein bands are clearly visible against a transparent background. To accelerate destaining, knotted Kimwipes or a small piece of sponge can be placed in the corner of the tray to absorb the free dye.[9] Avoid over-destaining, as this can lead to a loss of signal from the protein bands.[7]

-

Gel Storage: Once sufficiently destained, the gel can be imaged. For long-term storage, transfer the gel to a Gel Storage Solution. Gels can also be stored in deionized water for several days without significant loss of sensitivity.[8]

Experimental Workflow Diagram

References

- 1. bioscience.fi [bioscience.fi]

- 2. Coomassie Blue Staining: Definition & Overview [excedr.com]

- 3. interchim.fr [interchim.fr]

- 4. Coomassie blue staining | Abcam [abcam.com]

- 5. conductscience.com [conductscience.com]

- 6. carlroth.com [carlroth.com]

- 7. frederick.cancer.gov [frederick.cancer.gov]

- 8. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 9. OUH - Protocols [ous-research.no]

- 10. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 11. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preparing Coomassie Blue R-250 Staining Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction